molecular formula C16H15F3O B1672750 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone CAS No. 1071001-09-6

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

Cat. No.: B1672750
CAS No.: 1071001-09-6
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FKGK 18, formally known as 1,1,1-trifluoro-6-(2-naphthalenyl)-2-hexanone, is a fluoroketone-based compound. It is a selective inhibitor of group VIA calcium-independent phospholipase A2 (GVIA iPLA2).

Mechanism of Action

Target of Action

FKGK18, also known as “1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone”, primarily targets the enzyme group VIA calcium-independent phospholipase A2 (iPLA2β) . This enzyme plays a crucial role in various biological processes and has been implicated in neurodegenerative, skeletal and vascular smooth muscle disorders, bone formation, and cardiac arrhythmias .

Mode of Action

FKGK18 inhibits iPLA2β with a significantly higher potency (100-fold) than iPLA2γ . The inhibition of iPLA2β by FKGK18 is reversible, which distinguishes it from other inhibitors like bromoenol lactone (BEL) that promote irreversible inhibition .

Biochemical Pathways

FKGK18 affects several biochemical pathways by inhibiting the activation of iPLA2β. This inhibition results in a decrease in glucose-stimulated insulin secretion and arachidonic acid hydrolysis, as reflected by PGE2 release from human islets . It also suppresses ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Pharmacokinetics

Its reversible inhibition of ipla2β suggests that it may have favorable pharmacokinetic properties for in vivo use .

Result of Action

The inhibition of iPLA2β by FKGK18 leads to several molecular and cellular effects. It reduces glucose-stimulated insulin secretion and arachidonic acid hydrolysis, thereby decreasing PGE2 release from human islets . It also inhibits ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Preparation Methods

FKGK 18 is synthesized through a series of chemical reactions involving fluoroketone intermediatesThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for FKGK 18 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

FKGK 18 undergoes several types of chemical reactions, including:

    Oxidation: FKGK 18 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: FKGK 18 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Organic Chemistry

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone serves as a valuable building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances nucleophilicity and electrophilicity, making it suitable for various organic transformations.

Recent studies have identified this compound as a potent inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2). The inhibition rate reaches 99.9% at low concentrations, indicating its potential in modulating inflammatory responses. The mechanism involves binding to the enzyme's active site, preventing substrate hydrolysis and disrupting inflammatory mediator production .

Potential Therapeutic Applications:

  • Anti-inflammatory Research: Due to its selective inhibition profile, it may be explored as a therapeutic agent for conditions involving inflammation.
  • Lipid Metabolism Modulation: Its interactions with lipid metabolic pathways suggest further research into its pharmacological implications.

Case Study 1: Inhibition Mechanism

Research demonstrated that this compound effectively inhibits iPLA2 by binding to its active site. This was shown through enzyme kinetics studies where varying concentrations of the compound were tested against iPLA2 activity in vitro. The results highlighted significant reductions in enzyme activity correlating with increased concentrations of the compound.

Case Study 2: Pharmacological Potential

A study focused on the anti-inflammatory effects of this compound in animal models showed promising results. Mice treated with varying doses exhibited reduced inflammation markers compared to control groups. This suggests that further exploration into its therapeutic applications could be beneficial for inflammatory diseases .

Comparison with Similar Compounds

FKGK 18 is similar to other phospholipase A2 inhibitors, such as bromoenol lactone (BEL). FKGK 18 has several advantages over BEL:

Other similar compounds include:

  • Bromoenol lactone (BEL)
  • Methyl arachidonyl fluorophosphonate (MAFP)
  • Pyrrophenone

These compounds also inhibit phospholipase A2 enzymes but differ in their selectivity, potency, and stability .

Biological Activity

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone, also known as FKGK 18, is a synthetic compound that has garnered attention for its biological activities, particularly as an inhibitor of calcium-independent phospholipase A2 (iPLA2). This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and a naphthalene moiety. This unique structure contributes to its biological properties and selectivity for certain enzymes.

FKGK 18 acts primarily as an inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2). It has been shown to inhibit iPLA2 activity with high potency:

  • Inhibition Rate : 99.9% at a mole fraction of 0.091 in mixed micelle activity assays.
  • Selectivity : The compound is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2, showing inhibition rates of 80.8% and 36.8%, respectively .

In Vitro Studies

FKGK 18 has demonstrated significant biological activity in various in vitro assays:

  • Cytotoxicity : It inhibits iPLA2β activity in cytosolic extracts from INS-1 cells with an IC50 of approximately 50 nM.
  • Prostaglandin Production : The compound inhibits glucose-induced increases in prostaglandin E2 (PGE2) production at a concentration of 10 μM .

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

  • Diabetes Model : In non-obese diabetic (NOD) mice, administration of FKGK 18 (20 mg/kg, three times per week) resulted in reduced blood glucose levels during intraperitoneal glucose tolerance tests. It also decreased the incidence of diabetes and increased serum insulin levels .
  • Apoptosis Prevention : FKGK 18 inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner .

Data Tables

Study Type Concentration IC50/Effect Outcome
In Vitro (INS-1)50 nMiPLA2β inhibitionSignificant inhibition observed
In Vitro (Human Islets)10 μMPGE2 productionReduced PGE2 levels
In Vivo (NOD Mice)20 mg/kgBlood glucose levelsDecreased blood glucose and increased insulin levels

Case Studies

Several studies have highlighted the therapeutic potential of FKGK 18:

  • Study on Diabetes Prevention : Bone et al. (2015) demonstrated that FKGK 18 significantly reduces diabetes incidence in NOD mice through its action on iPLA2β, suggesting its potential as a therapeutic agent for diabetes management .
  • Mechanistic Insights : Ali et al. (2013) provided insights into the mechanism by which FKGK 18 prevents β-cell apoptosis, indicating its promise in preserving pancreatic function in diabetic models .

Properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 4
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 5
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Customer
Q & A

Q1: What is the mechanism of action of FKGK18?

A1: FKGK18 acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].

Q2: What are the downstream effects of iPLA2β inhibition by FKGK18?

A2: FKGK18, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, FKGK18 has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that FKGK18 can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].

Q3: How does the structure of FKGK18 contribute to its potency and selectivity for iPLA2β?

A3: Research indicates that the presence of a naphthyl group in the FKGK18 structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.

Q4: Has FKGK18 been investigated for its effects on platelet activation?

A4: Yes, recent studies have explored the role of FKGK18 in platelet activation. Research indicates that FKGK18 inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, FKGK18 significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of FKGK18, plays a role in platelet activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.